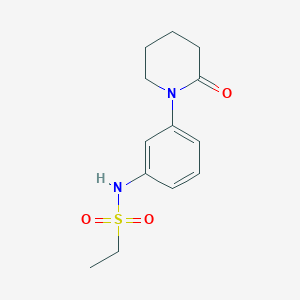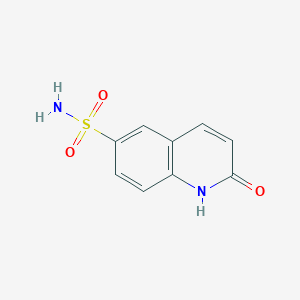
6-Quinolinesulfonamide, 1,2-dihydro-2-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Quinolinesulfonamide, 1,2-dihydro-2-oxo- is a useful research compound. Its molecular formula is C9H8N2O3S and its molecular weight is 224.23. The purity is usually 95%.
BenchChem offers high-quality 6-Quinolinesulfonamide, 1,2-dihydro-2-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Quinolinesulfonamide, 1,2-dihydro-2-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Reactivity
- 6-Quinolinesulfonamides have been a subject of study in the field of chemical synthesis. For instance, 4-Chloro-3-quinolinesulfonamides were transformed into 1,4-dihydro-4-thioxo-3-quinolinesulfonamides, which upon methylation resulted in 4-methylthio-3-quinolinesulfonamides. These compounds were then oxidized to produce 1,4-dihydro-4-oxo-3-quinolinesulfonamides (Skrzypek, 2005).
Antimicrobial Activity
- Some derivatives of quinolinesulfonamide, like 2-oxo-1,2-dihydroquinoxaline-6-sulfonyl azide, have demonstrated broad-spectrum in vitro activity against various strains of Gram-positive and Gram-negative bacteria (Obafemi & Akinpelu, 2005).
Photovoltaic Applications
- Quinolinesulfonamide derivatives have been explored in the photovoltaic sector. 4H-pyrano[3,2-c]quinoline derivatives have been used in organic-inorganic photodiode fabrication, showing potential for application in photovoltaic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Immunomodulatory Activities
- Quinolinesulfonamide derivatives have displayed immunomodulatory activities. For example, a study on 7-ethyl 9-ethyl-6-oxo-6,9-dihydro[1,2,5]selenadiazolo[3,4-h]quinoline-7-carboxylate revealed specific antiproliferative/cytotoxic activity against leukemia cells and potential as an immunomodulator (Jantová et al., 2017).
Spectroscopic and Photoinduced Processes
- The spectroscopic properties of quinolinesulfonamides have been studied, revealing their potential in photoinduced processes. An investigation into the photoexcitation of selenadiazoloquinolones, a derivative of quinolinesulfonamide, showed the formation of paramagnetic species and activation of molecular oxygen (Barbieriková et al., 2011).
Computational Studies
- Computational studies have been conducted on 8-Quinolinesulfonamide to understand its molecular structure, electronic properties, and potential for drug applications. These studies include analyses of HOMO-LUMO energies, MEP, and molecular docking (FazilathBasha et al., 2021).
作用機序
Mode of Action
The specifics of these interactions and the resulting changes are subject to ongoing research .
Biochemical Pathways
It’s likely that the compound affects multiple pathways, leading to downstream effects that contribute to its overall action .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound, influencing how much of the compound reaches its targets and how long it remains active in the body .
Result of Action
The compound likely interacts with its targets at the molecular level, leading to changes in cellular processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-oxo-1,2-dihydroquinoline-6-sulfonamide. Factors such as temperature, pH, and the presence of other compounds can affect how the compound interacts with its targets and how stable it remains over time .
生化学分析
Biochemical Properties
2-oxo-1,2-dihydroquinoline-6-sulfonamide plays a crucial role in several biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . By inhibiting this enzyme, 2-oxo-1,2-dihydroquinoline-6-sulfonamide can affect neurotransmission and potentially modulate neurological functions. Additionally, it interacts with other biomolecules such as receptors and ion channels, altering their activity and contributing to its overall biochemical effects.
Cellular Effects
The effects of 2-oxo-1,2-dihydroquinoline-6-sulfonamide on various cell types and cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of key signaling molecules such as protein kinases, which play a pivotal role in regulating cell growth, differentiation, and apoptosis . Furthermore, 2-oxo-1,2-dihydroquinoline-6-sulfonamide can alter the expression of genes involved in metabolic pathways, thereby impacting cellular energy production and overall metabolic homeostasis.
Molecular Mechanism
At the molecular level, 2-oxo-1,2-dihydroquinoline-6-sulfonamide exerts its effects through various mechanisms. One primary mechanism involves binding interactions with target biomolecules. For instance, it binds to the active site of acetylcholinesterase, inhibiting its activity and preventing the breakdown of acetylcholine . This binding interaction is crucial for its role in modulating neurotransmission. Additionally, 2-oxo-1,2-dihydroquinoline-6-sulfonamide can influence enzyme activity by acting as an allosteric modulator, altering the enzyme’s conformation and activity.
Temporal Effects in Laboratory Settings
The temporal effects of 2-oxo-1,2-dihydroquinoline-6-sulfonamide in laboratory settings are essential for understanding its stability and long-term impact on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 2-oxo-1,2-dihydroquinoline-6-sulfonamide can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity. These effects are crucial for evaluating its potential therapeutic applications and safety profile.
Dosage Effects in Animal Models
The effects of 2-oxo-1,2-dihydroquinoline-6-sulfonamide vary with different dosages in animal models. At lower doses, it exhibits beneficial effects such as enhanced cognitive function and neuroprotection . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage-dependent effects of this compound is critical for determining its therapeutic window and ensuring its safe use in clinical settings.
Metabolic Pathways
2-oxo-1,2-dihydroquinoline-6-sulfonamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination from the body . This compound can also affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 2-oxo-1,2-dihydroquinoline-6-sulfonamide within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters, facilitating its uptake into target cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
The subcellular localization of 2-oxo-1,2-dihydroquinoline-6-sulfonamide is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . Its localization within these compartments can influence its interactions with target biomolecules and its overall biochemical effects.
特性
IUPAC Name |
2-oxo-1H-quinoline-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c10-15(13,14)7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,(H,11,12)(H2,10,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLIMCWDWFKSJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2484512.png)
![3-isopentyl-1,7-dimethyl-8-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2484513.png)
![4-(tert-butyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2484514.png)
![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-3-(trifluoromethyl)pyridine](/img/structure/B2484515.png)
![6-(2-Ethoxyphenyl)-4,7-dimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2484516.png)
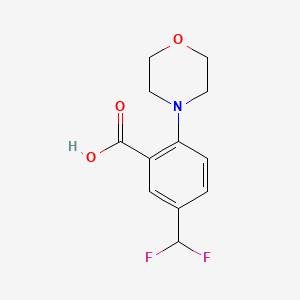
![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylamino)benzamide](/img/structure/B2484522.png)
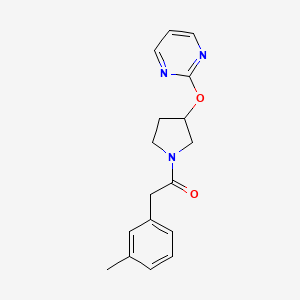
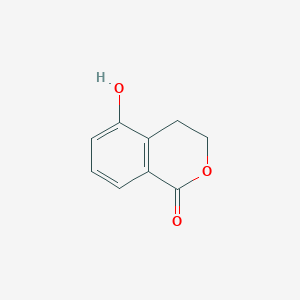
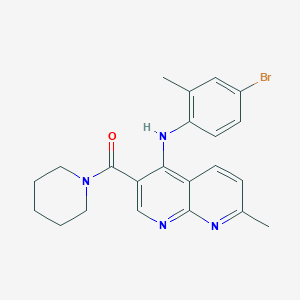

![Ethyl 2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetate](/img/structure/B2484530.png)
